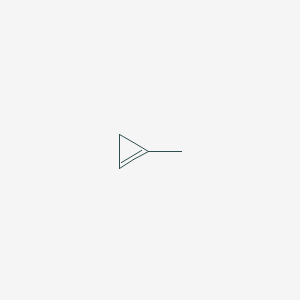

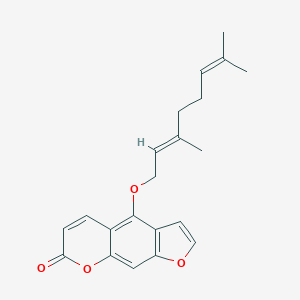

![molecular formula C8H11BrN2O B1527801 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol CAS No. 1219982-77-0](/img/structure/B1527801.png)

2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol

Overview

Description

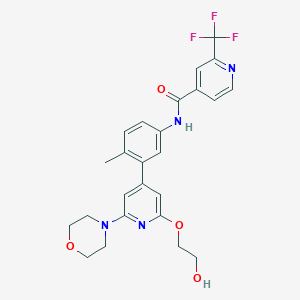

2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol is a chemical compound that features a brominated pyridine ring attached to an ethanolamine moiety

Preparation Methods

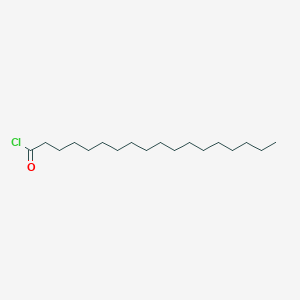

Synthetic Routes and Reaction Conditions

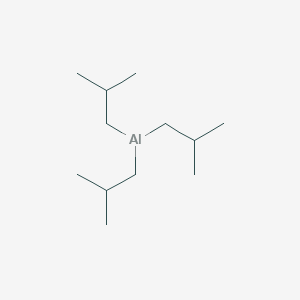

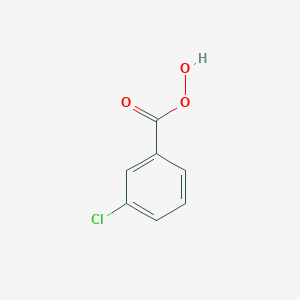

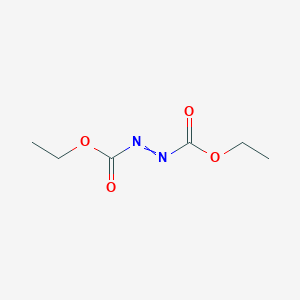

The bromination can be achieved using bromine or N-bromosuccinimide in the presence of a suitable solvent and base . The subsequent reaction with ethanolamine can be carried out under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This would include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol can undergo various chemical reactions, including:

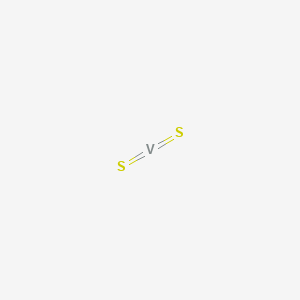

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The ethanolamine moiety can be oxidized to form corresponding aldehydes or acids, while reduction can yield amines.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiols in the presence of a base can facilitate substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

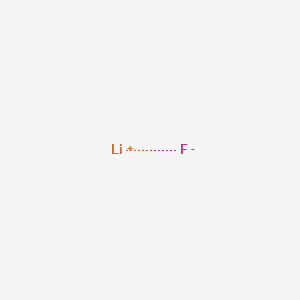

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

Substitution: Products include azides, thiols, and other substituted derivatives.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include primary and secondary amines.

Scientific Research Applications

2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals and bioactive molecules.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can participate in binding interactions, while the ethanolamine moiety can form hydrogen bonds with target molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol is unique due to the presence of both a brominated pyridine ring and an ethanolamine moiety. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Biological Activity

2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol, known by its CAS number 1219982-77-0, is a compound with notable biological activity, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research sources.

The molecular formula of this compound is C₈H₁₁BrN₂O, with a molecular weight of approximately 231.09 g/mol. It is classified as an irritant and is utilized in various chemical applications due to its unique structure.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁BrN₂O |

| Molecular Weight | 231.09 g/mol |

| CAS Number | 1219982-77-0 |

| Hazard Classification | Irritant |

Biological Activity

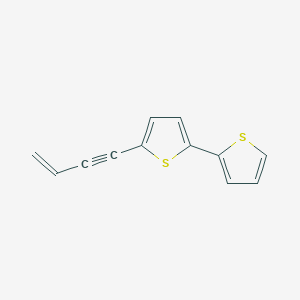

Research indicates that compounds containing pyridine rings exhibit a range of biological activities, including anti-cancer and anti-inflammatory properties. The specific biological activities of this compound are summarized below:

Anticancer Activity

Studies have shown that derivatives of pyridine can inhibit various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

In a study evaluating the efficacy of various pyridine derivatives against human cancer cell lines, it was found that certain structural modifications led to enhanced potency. The IC50 values for some derivatives were reported in the nanomolar range, indicating strong anticancer activity (IC50 < 100 nM) .

The biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in cellular signaling pathways. For example, it may act as an inhibitor of kinases or other enzymes critical for tumor growth and survival.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological properties of pyridine-based compounds. One such study highlighted the synthesis of a series of derivatives where modifications to the pyridine ring significantly altered their pharmacological profiles .

Table: Summary of Biological Activities

Properties

IUPAC Name |

2-[(5-bromo-3-methylpyridin-2-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-6-4-7(9)5-11-8(6)10-2-3-12/h4-5,12H,2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNMRONWZSZONX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NCCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201247520 | |

| Record name | 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219982-77-0 | |

| Record name | 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.